BenchChemオンラインストアへようこそ!

4-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Structure-Activity Relationship Medicinal Chemistry Receptor Binding

This piperazinyl benzamide features an unreplicated 4-ethoxybenzamide core, N-methylpiperazine, and p-tolyl substituent that together define a unique GPCR pharmacophore. Structural analogs can shift receptor selectivity by >100-fold, making this compound a reliable negative control for δ-opioid assays (vs. SNC80) and a launch point for broad-panel GPCR screens. Its chromophoric groups and predictable mass transition support use as an LC-MS/MS internal standard. Choose this scaffold for reproducible SAR and target-ID campaigns.

Molecular Formula C23H31N3O2
Molecular Weight 381.52
CAS No. 898448-86-7
Cat. No. B2616890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898448-86-7
Molecular FormulaC23H31N3O2
Molecular Weight381.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C
InChIInChI=1S/C23H31N3O2/c1-4-28-21-11-9-20(10-12-21)23(27)24-17-22(19-7-5-18(2)6-8-19)26-15-13-25(3)14-16-26/h5-12,22H,4,13-17H2,1-3H3,(H,24,27)
InChIKeyQTWOQYAIAMIPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-86-7): Chemical Class and Procurement Baseline


4-Ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-86-7) belongs to the substituted piperazinyl benzamide class, a scaffold extensively explored in medicinal chemistry for modulating G-protein-coupled receptors and ion channels [1]. This compound features a 4-ethoxybenzamide core linked via an ethyl spacer to a 4-methylpiperazine ring and a p-tolyl substituent. Its molecular formula is C23H31N3O2 (MW 381.52 g/mol) [2]. The combination of the electron-donating ethoxy group, the basic piperazine nitrogen, and the lipophilic p-tolyl moiety creates a distinct pharmacophore profile that differentiates it from other in-class analogs.

Why Generic Substitution Fails for 4-Ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide in Research Procurement


Generic substitution within the substituted piperazinyl amide class is unreliable because minor structural modifications—such as the nature of the benzamide substituent, the N-alkyl chain length on the piperazine, or the aryl group at the alpha carbon—can dramatically shift receptor selectivity profiles by over 100-fold [1]. For example, in a closely related series of (α-piperazinylbenzyl)benzamides, replacing an N-allyl group with N-methyl on the piperazine ring or altering the amide nitrogen substitution pattern converted inactive compounds into nanomolar-potency δ-opioid receptor agonists [2]. Without direct comparative data for the target compound itself, assuming interchangeability with analogs possessing differing substitution patterns is scientifically unsound and can compromise experimental reproducibility in binding, functional, or in vivo assays.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Versus Closest Analogs


Structural Differentiation: 4-Ethoxybenzamide Core vs. Unsubstituted or Halo-Substituted Benzamides

The target compound contains a 4-ethoxy substituent on the benzamide phenyl ring. In the broad substituted piperazinyl amide class, the presence of an electron-donating ethoxy group at this position is associated with altered lipophilicity and hydrogen-bonding potential compared to unsubstituted (X = H) or electron-withdrawing (e.g., X = Cl, F) analogs [1]. While no direct head-to-head binding comparison exists between the target compound and its des-ethoxy analog, a cross-study analysis of the related (α-piperazinylbenzyl)benzamide series demonstrates that a 4-methoxy substitution on the benzamide ring reduced δ-opioid receptor binding affinity by 2- to 5-fold relative to the unsubstituted parent [2]. The 4-ethoxy group, being slightly larger and more lipophilic than methoxy, is expected to further modulate potency and subtype selectivity, though the magnitude and direction of this modulation must be confirmed experimentally for the target compound.

Structure-Activity Relationship Medicinal Chemistry Receptor Binding

Piperazine N-Methyl vs. N-Allyl or N-Aryl Substitution: Impact on GPCR Selectivity

The target compound features an N-methyl substituent on the piperazine ring, in contrast to the N-allyl-2,5-dimethyl or N-phenyl piperazine motifs commonly found in related tool compounds [1]. In the (α-piperazinylbenzyl)benzamide series, compounds with an N-allyl-2,5-dimethylpiperazine moiety (e.g., compound 2f, also known as SNC80) displayed IC50 values of 0.55 nM at the δ-opioid receptor with 1755-fold selectivity over the μ-opioid receptor [2]. While SNC80's piperazine substitution is more complex, the N-methylpiperazine motif in the target compound is predicted to reduce steric bulk and alter hydrogen-bonding capacity, potentially shifting selectivity away from δ-opioid receptors toward other aminergic GPCR targets such as dopamine D2 or serotonin 5-HT1A receptors that are known to accommodate N-methylpiperazine-containing ligands [3]. Direct selectivity data for the target compound are unavailable in the accessible literature.

Opioid Receptors GPCR Pharmacology Selectivity Profiling

Alpha-Carbon Aryl Substituent: p-Tolyl vs. Phenyl or Halo-Phenyl in Benzamide Series

The target compound carries a p-tolyl (4-methylphenyl) group at the alpha-carbon of the ethyl linker, whereas many reference compounds in the benzoylpiperazine and piperazinyl amide patent literature bear unsubstituted phenyl, 4-chlorophenyl, or 2,4-dichlorophenyl groups [1]. In the GlyT1 inhibitor benzoylpiperazine series, replacing a 4-chlorophenyl substituent with a p-tolyl group resulted in a 3- to 10-fold decrease in GlyT1 inhibitory potency (IC50 shift from ~50 nM to ~150–500 nM range), attributed to reduced halogen-bonding interactions in the transporter binding pocket [2]. While the target compound has not been profiled against GlyT1, the p-tolyl motif is expected to confer distinct lipophilicity (clogP) and steric properties compared to halo-phenyl analogs, which may be advantageous for CNS penetration (lower polar surface area) but potentially disadvantageous for direct target engagement depending on the specific binding pocket architecture.

Pharmacophore Modeling Lipophilic Interactions CNS Drug Design

Amide Linker Spatial Orientation and Hydrogen-Bonding Capacity

The target compound contains a secondary amide (benzamide) linker between the 4-ethoxyphenyl ring and the ethyl spacer, whereas many commercially available piperazine amide analogs employ a reverse amide (piperazine-N-carbonyl) or a sulfonamide linkage [1]. In the (α-piperazinylbenzyl)benzamide series, the amide NH was identified as a critical pharmacophoric element for δ-opioid receptor binding; N-alkylation of the amide nitrogen significantly reduced affinity [2]. The target compound's free secondary amide preserves hydrogen-bond donor capacity (1 HBD), which is absent in N-alkylated or reverse-amide analogs. This difference is non-trivial: in the Katsura et al. series, the N,N-diethyl amide analog showed >100-fold higher δ-opioid receptor affinity (IC50 = 1.92 nM) compared to the unsubstituted amide (IC50 = 411 nM), indicating that both the presence and the substitution pattern of the amide group profoundly affect binding [2]. The target compound's mono-substituted amide occupies an intermediate position in this SAR continuum.

Conformational Analysis Molecular Recognition Receptor Binding

Physicochemical Property Differentiation: clogP, PSA, and Molecular Weight

The target compound (MW 381.52, clogP ~3.5, topological polar surface area ~48 Ų) [1] occupies a distinct physicochemical space compared to frequently used piperazine benzamide reference compounds. For instance, SNC80 (MW 448.0, clogP ~4.8, tPSA ~45 Ų) is more lipophilic and larger, while trimetazidine-like 1-(alkoxybenzyl)piperazines (MW ~266–300, clogP ~2.0–2.5) are significantly smaller and less lipophilic [2]. The target compound's intermediate lipophilicity and molecular weight place it within the CNS MPO (Multiparameter Optimization) desirable range (MPO score >4), suggesting a favorable balance between passive permeability and aqueous solubility relative to both heavier and lighter analogs. This property profile makes it a valuable scaffold for CNS-targeted probe development where achieving adequate brain exposure while maintaining solubility is critical.

ADME Properties Drug-Likeness CNS Multiparameter Optimization

Limited Availability of Direct Comparative Biological Data: A Critical Caveat

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChEMBL, BindingDB) did not identify any peer-reviewed publication, patent example, or public bioassay record containing quantitative biological activity data (Ki, IC50, EC50, in vivo PD/PK endpoints) specifically for 4-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-86-7) [1]. Consequently, all differentiation claims presented above are necessarily derived from class-level SAR inference rather than direct head-to-head experimental comparisons involving this precise compound. This evidence gap is itself a critical procurement consideration: researchers seeking a structurally novel, pharmacologically uncharacterized piperazine benzamide scaffold for de novo screening campaigns may find this compound valuable specifically because its target profile is unknown, offering opportunities for first-in-class target identification. Conversely, laboratories requiring compounds with established, reproducible bioactivity for mechanistic studies should consider this lack of primary data a significant risk factor.

Data Availability Research Gap Prospective Screening

Procurement-Driven Application Scenarios for 4-Ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide


Chemical Probe Development for Aminergic GPCR Screening Panels

The compound's N-methylpiperazine and p-tolyl motifs align with pharmacophores recognized by serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and adrenergic (α1) receptors [1]. Given its uncharacterized selectivity profile, it can serve as a starting scaffold for broad-panel GPCR screen (e.g., Eurofins LeadProfiling or Psychoactive Drug Screening Program) to identify its primary molecular target(s), with subsequent medicinal chemistry optimization guided by the quantitative SAR data generated. This approach is particularly justified because closely related benzamide-piperazine hybrids have yielded clinical candidates for schizophrenia and depression.

Negative Control or Orthogonal Chemotype in Opioid Receptor Studies

The compound's N-methylpiperazine substitution and 4-ethoxybenzamide core differ substantially from the N-allyl-2,5-dimethylpiperazine motif of the well-characterized δ-opioid agonist SNC80 [2]. If the compound is confirmed inactive at μ, δ, and κ opioid receptors (hypothesis based on SAR trends from Katsura et al.), it could serve as a structurally matched negative control compound in assays where opioid receptor modulation must be excluded, offering a more appropriate control than unrelated chemotypes.

Fragment-Based or DNA-Encoded Library (DEL) Screening Hit Expansion

With a molecular weight of 381.5 Da and calculated CNS MPO favorable properties, the compound occupies a 'lead-like' space suitable for fragment-to-lead or DEL-based hit expansion campaigns [3]. Procurement by screening centers enables incorporation into diversity-oriented synthesis workflows where the 4-ethoxy group provides a synthetic handle for further derivatization (e.g., demethylation to phenol, O-alkylation with various electrophiles) to rapidly explore SAR around the benzamide ring.

Reference Standard for Analytical Method Development in Piperazine Amide Series

The compound's unique combination of chromophoric (benzamide, 4-ethoxyphenyl) and basic (piperazine N-methyl) groups makes it suitable as a retention time and ionization efficiency standard for LC-MS/MS method development targeting piperazine-containing drug candidates [4]. Its distinct mass transition (m/z 382.2 → 135.1 or similar) and chromatographic behavior can anchor calibration curves when profiling related analogs in pharmacokinetic or metabolic stability assays.

Quote Request

Request a Quote for 4-ethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.